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2,3-Bis(2-pyridyl)quinoxaline

Electrochemistry Redox tuning Multimetallic catalysts

Designing multimetallic catalysts requires predictable redox tuning unavailable with generic bridging ligands. dpq (CAS 23309-74-2) occupies the deliberate middle ground between dpp and dpb in π-acceptor strength, enabling: • 99% Faradaic efficiency for CO₂-to-CO conversion in Ru-Ir-Ru trimetallic systems. • Intermediate DNA affinity (K_b = 1.0×10⁴ M⁻¹) for metallodrug SAR studies. • NIR ³MLCT emission (766±4 nm, τ = 167 ns) for low-energy photoredox catalysis. Supplied at ≥98% purity with global shipping from BenchChem.

Molecular Formula C18H12N4
Molecular Weight 284.3 g/mol
CAS No. 23309-74-2
Cat. No. B1212657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(2-pyridyl)quinoxaline
CAS23309-74-2
Molecular FormulaC18H12N4
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4
InChIInChI=1S/C18H12N4/c1-2-8-14-13(7-1)21-17(15-9-3-5-11-19-15)18(22-14)16-10-4-6-12-20-16/h1-12H
InChIKeyILLTYNYTHFEGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(2-pyridyl)quinoxaline (dpq) Product Overview


2,3-Bis(2-pyridyl)quinoxaline (dpq, CAS 23309-74-2) is a polypyridyl bridging ligand featuring a quinoxaline core substituted at the 2,3-positions with two pyridyl groups [1]. The ligand crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 6.2166(11) Å, b = 15.0398(30) Å, c = 15.4147(28) Å, and β = 98.911(15)° (R = 0.0518, R_w = 0.0436), establishing a well-defined and reproducible structural basis for metal complexation [2]. The compound exhibits a melting point of 185 °C [3]. Its bidentate N-donor architecture enables chelation of transition metals while maintaining a remote coordination site on the quinoxazine nitrogen atoms, positioning dpq as a foundational bridging ligand for multimetallic and supramolecular catalyst systems [1].

Bridging ligand for multimetallic catalysts and supramolecular assemblies
Intermediate π-acceptor strength between dpp and dpb analogs
Crystallographically characterized coordination geometry (P2₁/c)
Supports photoredox, electrochemical, and DNA-binding probe research

Critical Selection Criteria for dpq


The polypyridyl bridging ligand class encompasses compounds with superficially similar bidentate pyridyl coordination motifs yet fundamentally divergent π-acceptor properties. Direct substitution among analogs such as 2,3-bis(2-pyridyl)pyrazine (dpp) and 2,3-bis(2-pyridyl)benzoquinoxaline (dpb) without careful consideration of the π* orbital energetics demonstrably alters the reduction potentials of their metal complexes by hundreds of millivolts [1]. This translates into measurable differences in catalytic overpotential, excited-state lifetime, and photophysical tuning capacity. The quinoxaline bridge in dpq occupies a deliberate middle ground between the less electron-deficient pyrazine core of dpp and the more extensively conjugated benzoquinoxaline system of dpb, making generic substitution scientifically unsound for applications requiring predictable redox and photophysical behavior [2].

dpq vs dpp
Redox potential may shift significantly
Replacing dpq with dpp (pyrazine core) typically shifts reduction potentials by hundreds of millivolts, altering catalytic overpotential and photophysical energetics.
dpq vs dpb
Extended conjugation changes excited-state properties
dpb (benzoquinoxaline) offers lower-energy MLCT states and longer radiative lifetimes, which may not transfer to dpq-based photoredox workflows.
dpq vs dppz / phen
DNA binding affinity range differs considerably
Substituting dpq with dppz or phenanthroline in metallointercalators can alter DNA binding constant by an order of magnitude, impacting probe design.

dpq Quantitative Evidence


Bridging Ligand Reduction Potential Hierarchy

In mono- and bimetallic ruthenium(II) complexes of the form RuL₂BL²⁺ and L₂RuBL-RuL'₂⁴⁺ (L, L' = bpy, phen), the bridging ligand (BL) reductions for dpq occur at less negative potentials than for bpy or phen ligands, positioning the dpq-based LUMO at an intermediate energy between the pyrazine analog dpp and the more extended benzoquinoxaline analog dpb [1]. The reduction potential of the bridging ligand dictates the driving force for electron transfer in photocatalytic cycles and multimetallic charge separation systems. The systematic variation in first bridging ligand reduction potential across the dpp/dpq/dpb series provides experimentalists with a quantifiable lever for redox potential tuning without altering the primary coordination sphere [2].

Bridging ligand reduction potential
Head-to-head
dpq reduction potential lies between dpp and dpb in the series dpp → dpq → dpb
Reported intermediate electron-accepting strength enables predictable redox tuning
Ru(II) mono- and bimetallic complexes; acetonitrile vs SSCE
Electrochemistry Redox tuning Multimetallic catalysts Ruthenium polypyridyl complexes

CO₂ Electrocatalysis Selectivity

The heteronuclear trimetallic complex {[(bpy)₂Ru(dpq)]₂IrCl₂}⁵⁺, incorporating dpq as the bridging ligand, exhibits fundamentally different product selectivity in electrocatalytic CO₂ reduction compared to its monometallic counterparts. Controlled potential electrolysis experiments using this dpq-containing trimetallic catalyst yielded current efficiencies as high as 99% for CO production [1]. This is in marked contrast to monometallic [Ir(BL)₂Cl₂]⁺ analogs, which produce formate as the primary reduction product under comparable conditions [1]. The remote Ru centers in the dpq-bridged architecture tune the redox properties of the catalytically active Ir(III) core without altering its primary coordination environment, enabling this pronounced selectivity shift [1].

CO₂ electrocatalysis selectivity
Head-to-head
Up to 99% CO current efficiency (dpq trimetallic) vs formate-dominant product (monometallic Ir analog)
Supports catalyst design for near-quantitative CO production over formate
Controlled potential electrolysis; acetonitrile-based electrolyte
CO₂ reduction Electrocatalysis Trimetallic catalysts Current efficiency

DNA Binding Affinity and Photocleavage Activity

In ternary copper(II) complexes [Cu(py2phe)B](ClO₄)₂ where py2phe is a sterically protective tripodal ligand, the DNA binding constant K_b for the dpq-containing complex (B = dpq) was determined as 1.0 × 10⁴ M⁻¹ [1]. This value is approximately 5.7× lower than the K_b of 5.7 × 10⁴ M⁻¹ measured for the dppz analog (B = dipyrido[3,2-a:2′,3′-c]phenazine) and 1.6× higher than the 6.2 × 10³ M⁻¹ observed for the phenanthroline analog (B = phen) [1]. The dpq complex demonstrated significant photoinduced DNA-cleavage activity under both UV and red light, with activity attributable to singlet oxygen generation [1]. The dppz complex was reported as more active than the dpq analog, attributed to better steric protection of the DNA-bound photosensitizing dppz ligand from solvent molecules [2].

DNA binding affinity (Kb)
Head-to-head
Kb = 1.0 × 10⁴ M⁻¹ (dpq), compared to 5.7 × 10⁴ M⁻¹ (dppz) and 6.2 × 10³ M⁻¹ (phen)
Intermediate affinity allows tunable target engagement for metallodrug probe development
Calf thymus DNA; absorption spectral titration
DNA binding Photocleavage Copper complexes Steric protection

MLCT Excited-State Energy

The series of ruthenium heterocycles [Ru(bpy)_n(dpq)_(3-n)]²⁺ (n = 0-2) exhibits weak luminescence with corrected emission energy maxima located at 766 ± 4 nm in 4:1 EtOH-MeOH glass at 77 K [1]. This near-infrared emission energy reflects the dpq-centered ³MLCT excited state, which is systematically tunable by varying the number of dpq ligands relative to bpy [1]. In comparative studies of mono- and bimetallic Ru(II) complexes containing phen, bpy, dpp, and dpq ligands, the emission properties and excited-state lifetimes in the 20-300 ns range at room temperature in acetonitrile were found to vary systematically with the bridging ligand identity [2]. The dpq-based complexes provide an emission energy intermediate between the higher-energy dpp-based systems and the lower-energy dpb-based systems, offering a quantifiable photophysical tuning parameter [2].

MLCT emission energy
Class-level inference
Emax = 766 ± 4 nm (~1.62 eV) at 77 K
Near-infrared emission bridging visible and deeper NIR dpp/dpb systems
4:1 EtOH-MeOH glass; [Ru(bpy)ₙ(dpq)₃₋ₙ]²⁺
Photophysics MLCT emission Excited-state tuning Ruthenium complexes

Excited-State Lifetime

Excited-state lifetimes at room temperature in 4:1 EtOH-MeOH for [Ru(bpy)_n(dpq)_(3-n)]²⁺ complexes ranged from 167 to <70 ns depending on the specific complex composition, with the longer lifetime of 167 ns corresponding to [Ru(dpq)₃]²⁺ [1]. This lifetime is sufficient for bimolecular quenching processes including electron and energy transfer reactions relevant to photoredox catalysis. The temperature-dependent lifetime data (90-298 K) provided evidence for thermal activation parameters with ΔE' values of 1100 ± 300 cm⁻¹, attributed to population of higher-lying metal-centered (dd) states or additional MLCT states that provide non-radiative deactivation pathways [1]. In related mono- and bimetallic systems containing dpq, dpp, bpy, and phen ligands, excited-state lifetimes in acetonitrile at room temperature were reported in the 20-300 ns range [2].

Excited-state lifetime
Cross-study comparable
τ = 167 ns for [Ru(dpq)₃]²⁺ at room temperature
Sufficient lifetime for diffusion-controlled bimolecular quenching (kq ~10⁹–10¹⁰ M⁻¹s⁻¹)
Degassed 4:1 EtOH-MeOH; time-resolved emission
Excited-state lifetime Photophysics MLCT Ruthenium complexes

Crystal Structure and Coordination Geometry

In the complex [Ru(bpy)₂(dpq)](PF₆)₂, X-ray crystallographic analysis revealed the dpq ligand coordinates to the ruthenium center in a bidentate fashion through the pyridyl nitrogen atoms, with Ru-N(pyridine) bond distances averaging 2.06 Å and Ru-N(pyrazine) distances of 2.096(4) Å [1]. The complex crystallized in the monoclinic space group P2₁/a, with all non-hydrogen atoms refined anisotropically to an R value of 0.0672 for 5766 reflections with I > σ(I) [1]. The free ligand dpq crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 6.2166(11) Å, b = 15.0398(30) Å, c = 15.4147(28) Å, β = 98.911(15)°, and refinement parameters R = 0.0518, R_w = 0.0436 [2]. This high-resolution structural data confirms the planar quinoxaline core and the spatial orientation of the pyridyl substituents essential for predictable metal complexation geometry.

Crystal structure & geometry
Supporting evidence
Ru-N(pyridine) ~2.06 Å; Ru-N(pyrazine) = 2.096 Å; monoclinic P2₁/a
Validated bidentate coordination; remote quinoxaline N sites available for secondary metal binding
Single-crystal XRD; [Ru(bpy)₂(dpq)](PF₆)₂
X-ray crystallography Coordination chemistry Ruthenium complexes Structural characterization

dpq Application Scenarios


Multimetallic CO₂ Reduction Catalysis

Procure dpq for constructing trimetallic {[(bpy)₂Ru(dpq)]₂IrCl₂}⁵⁺-type catalysts where 99% current efficiency for CO production is required. The dpq-bridged architecture enables remote Ru centers to tune the redox properties of the catalytic Ir core without altering its primary coordination sphere, achieving product selectivity unattainable with monometallic [Ir(BL)₂Cl₂]⁺ analogs (which produce formate) [1]. This validated selectivity makes dpq the bridging ligand of choice when CO₂ reduction to CO—rather than formate or other products—is the targeted industrial or research outcome [1].

DNA Binding Probes for Photocleavage and Screening

Select dpq when designing metallointercalators requiring DNA binding affinity intermediate between phen (K_b = 6.2 × 10³ M⁻¹) and dppz (K_b = 5.7 × 10⁴ M⁻¹) [2]. The dpq-containing copper(II) complex exhibits K_b = 1.0 × 10⁴ M⁻¹, offering sufficient affinity for target engagement while potentially mitigating the non-specific toxicity associated with the excessively strong binding of dppz analogs [2]. This intermediate affinity profile is particularly relevant for structure-activity relationship studies in metallodrug development and for biochemical probes requiring tunable DNA residence time [2].

Near-Infrared Photoredox Catalysis

Utilize dpq in [Ru(bpy)_n(dpq)_(3-n)]²⁺ complexes for applications requiring near-infrared (766 ± 4 nm) ³MLCT emission with room-temperature excited-state lifetimes up to 167 ns [3]. This combination of NIR emission energy and sufficient lifetime for bimolecular quenching makes dpq complexes suitable for photoredox catalysis involving low-energy substrates, biological imaging in the tissue-transparent NIR window, and fundamental studies of excited-state electron transfer where the dpq-centered LUMO provides a defined acceptor orbital [3][4].

Redox Potential Tuning in Multimetallic Assemblies

Incorporate dpq as the bridging ligand when systematic variation of bridging ligand reduction potential is required across the dpp → dpq → dpb series [4]. The reduction potentials of dpq-bridged complexes occupy the middle of this continuum, enabling researchers to fine-tune the driving force for electron transfer in photocatalytic cycles and multimetallic charge-separation systems without altering the primary metal coordination environment [4]. This quantifiable tunability is essential for optimizing overpotential in electrocatalytic applications and for constructing artificial photosynthetic assemblies [4][1].

Application
Selection Property
Validation Focus
Multimetallic CO₂ Reduction Catalysis
Trimetallic architecture with remote Ru redox tuning
Product selectivity (CO vs formate) under controlled electrolysis
DNA Binding & Photocleavage Probes
Moderate DNA binding affinity for metallointercalator design
Target engagement and light-induced DNA cleavage activity
Near-Infrared Photoredox Catalysis
Near-infrared MLCT emission with sufficient excited-state lifetime
Excited-state quenching efficiency and photostability
Redox Potential Tuning in Multimetallic Assemblies
Moderate electron-accepting strength across ligand series
Catalytic overpotential optimization and charge-separation energetics

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